An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile molecular scaffolds is paramount to the successful discovery and development of novel therapeutics. Among these, the picolinonitrile framework has emerged as a privileged structure, prized for its unique electronic properties and its capacity for diverse chemical functionalization. This guide provides an in-depth technical overview of 5-(aminomethyl)picolinonitrile dihydrochloride, a key building block that leverages the inherent potential of the picolinonitrile core, enhanced by the synthetic utility of a primary aminomethyl group.
The presence of the nitrile group, a powerful electron-withdrawing moiety, modulates the reactivity of the pyridine ring, while also serving as a valuable handle for further chemical transformations or as a key pharmacophoric element. The aminomethyl substituent at the 5-position introduces a basic center and a nucleophilic site, opening avenues for a wide array of derivatization strategies. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the basic properties, synthesis, characterization, and potential applications of 5-(aminomethyl)picolinonitrile dihydrochloride. We will delve into the causality behind experimental choices and provide insights grounded in established chemical principles and field-proven applications of related structures.
Physicochemical and Basic Properties
A thorough understanding of the fundamental physicochemical properties of 5-(aminomethyl)picolinonitrile dihydrochloride is essential for its effective application in research and development. While experimental data for this specific salt form is not extensively published, we can compile a table of its known and predicted properties, drawing from available data for the free base and related compounds.
| Property | Value | Source |
| Chemical Name | 5-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | IUPAC |
| Synonyms | 5-(Aminomethyl)-2-pyridinecarbonitrile dihydrochloride, 6-Cyano-3-picolylamine dihydrochloride | [2] |
| CAS Number | 182291-88-9 | Chem-Impex |
| Molecular Formula | C₇H₉Cl₂N₃ | [2] |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | - |
| Storage Conditions | 2-8°C, store in a dry, well-ventilated place | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.[1][3] | Inferred |
| pKa (predicted) | Amino group: ~8.5-9.5; Pyridine nitrogen: ~2-3 (protonated) | Inferred from similar structures[4] |
| Melting Point | Data not available for the dihydrochloride. The hydrochloride salt has a reported melting point of 262 °C. | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Note: Some properties are inferred from the free base or closely related structures due to the limited availability of experimental data for the dihydrochloride salt.
Synthesis and Chemical Reactivity: A Proposed Synthetic Workflow
The synthesis of 5-(aminomethyl)picolinonitrile dihydrochloride can be approached through several strategic routes. A common and effective method involves the conversion of a more readily available starting material, such as 5-(bromomethyl)picolinonitrile, followed by salt formation. The rationale behind this approach lies in the well-established reactivity of benzylic-type halides, which are excellent electrophiles for nucleophilic substitution.
Proposed Synthetic Protocol
This protocol describes a plausible two-step synthesis of 5-(aminomethyl)picolinonitrile dihydrochloride starting from 5-(bromomethyl)picolinonitrile.
Step 1: Amination of 5-(bromomethyl)picolinonitrile
The core of this synthesis is a nucleophilic substitution reaction where the bromide of 5-(bromomethyl)picolinonitrile is displaced by an amine source. To obtain the primary amine, a protected amine equivalent, such as sodium azide, is often used, followed by a reduction step.
-
Azidation:
-
Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product, 5-(azidomethyl)picolinonitrile, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction of the Azide:
-
Dissolve the crude 5-(azidomethyl)picolinonitrile in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common choice is triphenylphosphine (PPh₃, 1.1 eq) followed by the addition of water (Staudinger reduction), or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For catalytic hydrogenation, the reaction is typically stirred at room temperature under a balloon of hydrogen gas until the starting material is consumed (monitored by TLC).
-
After the reduction is complete, filter off the catalyst (if used) and concentrate the filtrate to obtain the crude 5-(aminomethyl)picolinonitrile free base.
-
Step 2: Formation of the Dihydrochloride Salt
The final step involves the protonation of the two basic nitrogen atoms (the aminomethyl group and the pyridine ring nitrogen) to form the stable dihydrochloride salt.
-
Dissolve the crude 5-(aminomethyl)picolinonitrile free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl in methanol) in a stoichiometric amount (at least 2.0 equivalents).
-
A precipitate of 5-(aminomethyl)picolinonitrile dihydrochloride should form.
-
Stir the mixture for a short period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Causality Behind Experimental Choices
-
Choice of Solvent: DMF is an excellent solvent for the azidation step due to its polar aprotic nature, which solvates the sodium cation while leaving the azide anion highly nucleophilic. For the salt formation, an anhydrous solvent is crucial to prevent the introduction of excess water, which could affect the stoichiometry of the salt.
-
Choice of Reagents: Sodium azide is a reliable and safe source of the azide nucleophile. Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine, with the only byproduct being nitrogen gas.
-
Temperature Control: The salt formation is an exothermic process, and cooling the reaction mixture helps to control the reaction rate and promote the precipitation of a well-defined crystalline solid.
Visualizing the Synthetic Workflow```dot
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 5-(aminomethyl)picolinonitrile.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. For 5-(aminomethyl)picolinonitrile dihydrochloride, specific and comprehensive safety data is not widely available. However, based on the data for the free base and related aminopyridine compounds, the following precautions should be taken:
-
Hazard Classification: The free base, 5-(aminomethyl)picolinonitrile, is classified as acutely toxic if swallowed (GHS Category 3). [2][5]The dihydrochloride salt should be handled with similar caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor/physician.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Perspectives
5-(Aminomethyl)picolinonitrile dihydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aminomethyl group and a synthetically adaptable picolinonitrile core makes it an attractive starting point for the synthesis of complex molecular architectures. The insights provided in this guide, from its basic properties and proposed synthesis to its potential applications as a scaffold for kinase inhibitors, underscore its significance for researchers in the field.
While there are gaps in the publicly available experimental data for this specific compound, the principles and examples drawn from closely related structures provide a solid foundation for its exploration. Future research efforts should focus on the detailed experimental characterization of 5-(aminomethyl)picolinonitrile dihydrochloride, including the determination of its precise physicochemical properties and a thorough evaluation of its biological activity against various therapeutic targets. As our understanding of the chemical space around this scaffold expands, so too will its potential to contribute to the development of the next generation of innovative medicines.
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